molecular formula C21H18N2O3S B2623589 (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 441291-35-6

(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No.: B2623589
CAS No.: 441291-35-6
M. Wt: 378.45
InChI Key: SVGQEDFLOZKCPO-QURGRASLSA-N
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Description

(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-methoxy-2-naphthoic acid with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with similar biological activities but lacking the naphthamide and methoxy groups.

    Thioflavin-T: A benzothiazole derivative used as an amyloid imaging agent.

    Riluzole: A benzothiazole-based drug used for the treatment of amyotrophic lateral sclerosis (ALS).

Uniqueness

(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is unique due to its combination of a naphthamide core and methoxy-substituted benzo[d]thiazole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-19-16(25-2)9-6-10-18(19)27-21(23)22-20(24)15-11-13-7-4-5-8-14(13)12-17(15)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGQEDFLOZKCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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